molecular formula C20H15NO3S3 B11066734 4-(methylsulfanyl)-N-(9-oxo-9H-thioxanthen-2-yl)benzenesulfonamide

4-(methylsulfanyl)-N-(9-oxo-9H-thioxanthen-2-yl)benzenesulfonamide

Cat. No.: B11066734
M. Wt: 413.5 g/mol
InChI Key: KTKDGXHCEMHYCY-UHFFFAOYSA-N
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Description

4-(METHYLSULFANYL)-N-(9-OXO-9H-THIOXANTHEN-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, featuring a thioxanthene core and sulfonamide group, suggests potential biological activity and industrial relevance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(METHYLSULFANYL)-N-(9-OXO-9H-THIOXANTHEN-2-YL)BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Thioxanthene Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonamide Group: This step often involves the reaction of an amine with a sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Employing techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom.

    Reduction: Reduction reactions could target the carbonyl group in the thioxanthene core.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of new materials with unique properties.

Biology

    Antimicrobial Agents: Sulfonamides are well-known for their antimicrobial properties, and this compound could be explored for similar applications.

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

Medicine

    Drug Development: The compound could be a lead compound for developing new pharmaceuticals.

    Therapeutic Agents: Potential use in treating infections or other medical conditions.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-(METHYLSULFANYL)-N-(9-OXO-9H-THIOXANTHEN-2-YL)BENZENE-1-SULFONAMIDE would depend on its specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is involved in folate synthesis in bacteria. This inhibition leads to a decrease in folate production, ultimately inhibiting bacterial growth.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with well-known antimicrobial properties.

    Thioxanthene Derivatives: Compounds with similar core structures but different functional groups.

Uniqueness

The uniqueness of 4-(METHYLSULFANYL)-N-(9-OXO-9H-THIOXANTHEN-2-YL)BENZENE-1-SULFONAMIDE lies in its combined structural features, which may confer unique biological activities and chemical reactivity compared to other sulfonamides and thioxanthene derivatives.

Properties

Molecular Formula

C20H15NO3S3

Molecular Weight

413.5 g/mol

IUPAC Name

4-methylsulfanyl-N-(9-oxothioxanthen-2-yl)benzenesulfonamide

InChI

InChI=1S/C20H15NO3S3/c1-25-14-7-9-15(10-8-14)27(23,24)21-13-6-11-19-17(12-13)20(22)16-4-2-3-5-18(16)26-19/h2-12,21H,1H3

InChI Key

KTKDGXHCEMHYCY-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)SC4=CC=CC=C4C3=O

Origin of Product

United States

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